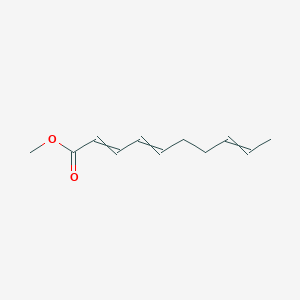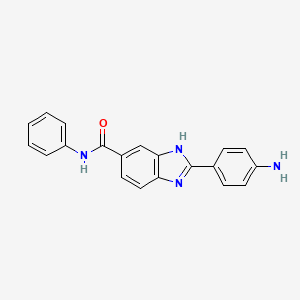![molecular formula C8H15NO3 B12527073 (1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol CAS No. 660849-42-3](/img/structure/B12527073.png)
(1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its structure features a bicyclo[2.2.2]octane core with hydroxymethyl and diol functional groups, making it an interesting subject for chemical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic core. Subsequent functionalization steps introduce the hydroxymethyl and diol groups. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. Safety measures and environmental considerations are also critical in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the diol groups, potentially forming alcohols or ethers.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being key factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or ethers. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[222]octane-4,5-diol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its bicyclic structure and functional groups make it a candidate for binding studies with enzymes and receptors, providing insights into its biological activity and potential therapeutic applications.
Medicine
In medicine, (1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol is investigated for its potential as a drug candidate. Its unique structure and functional groups may confer specific biological activities, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is explored for its potential use in the synthesis of high-value chemicals and materials. Its unique properties may enable the development of new industrial processes and products with enhanced performance and sustainability.
Mécanisme D'action
The mechanism of action of (1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S,3R,4S)-2-(hydroxymethyl)-3-azabicyclo[2.2.2]octane-4,5-diol
- (1R,4S,5R,8R)-8-(methoxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol
- (1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-3,5-diol
Uniqueness
(1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol stands out due to its specific stereochemistry and functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound with broad applications in research and industry.
Propriétés
Numéro CAS |
660849-42-3 |
|---|---|
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
(1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol |
InChI |
InChI=1S/C8H15NO3/c10-3-5-1-6-2-7(11)8(5,12)4-9-6/h5-7,9-12H,1-4H2/t5-,6-,7-,8-/m1/s1 |
Clé InChI |
KOZDGYTUJARXTP-WCTZXXKLSA-N |
SMILES isomérique |
C1[C@@H]2C[C@H]([C@]([C@H]1CO)(CN2)O)O |
SMILES canonique |
C1C2CC(C(C1CO)(CN2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbamic acid, [4-cyano-5-(methylthio)-3-thienyl]-, ethyl ester](/img/structure/B12527001.png)
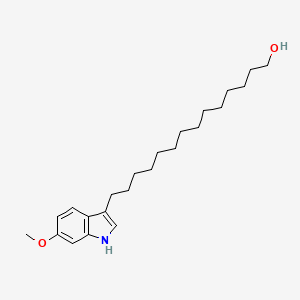

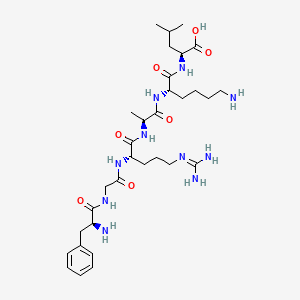
![5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene](/img/structure/B12527027.png)
![4-[[(2E)-3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12527030.png)
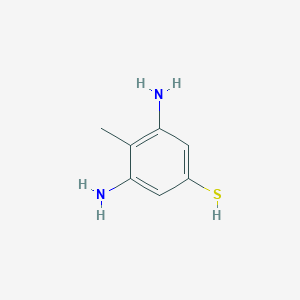
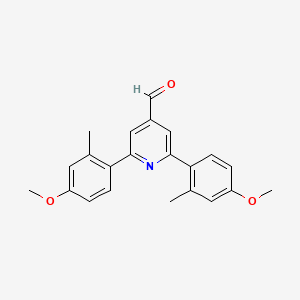
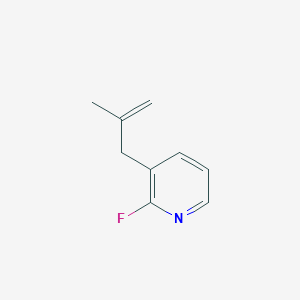
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]-](/img/structure/B12527058.png)
![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12527061.png)
